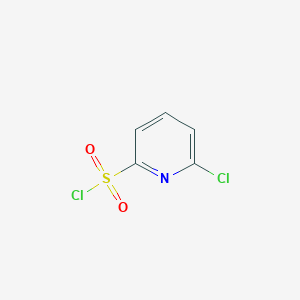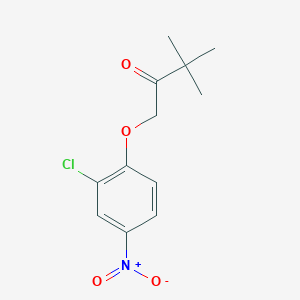
6-Chloropyridine-2-sulfonyl chloride
Overview
Description
6-Chloropyridine-2-sulfonyl chloride is a highly reactive compound used as a reagent in organic synthesis and as a building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals . It has an empirical formula of C5H3Cl2NO2S and a molecular weight of 212.05 .
Synthesis Analysis
The synthesis of 2-Chloropyridine involves combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine. Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .Molecular Structure Analysis
The molecular formula of 6-Chloropyridine-2-sulfonyl chloride is C5H3Cl2NO2S. The average mass is 212.054 Da and the monoisotopic mass is 210.926147 Da .Chemical Reactions Analysis
When 2-Chloropyridine-3-sulfonyl chloride comes into contact with water, it liberates toxic gas. Thermal decomposition can lead to the release of irritating gases and vapors .Scientific Research Applications
Synthesis of Sulfonyl Chlorides and Derivatives
Sulfonyl chlorides, including 6-Chloropyridine-2-sulfonyl chloride, are pivotal in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. Their preparation often involves the oxidation of thiols and disulfides with chlorine dioxide, highlighting a method that yields high reaction products without the need for severe conditions (Lezina, Rubtsova, & Kuchin, 2011).
Heteroaryl Sulfonamides and Sulfonyl Fluorides
The compound has been used to oxidize heteroaromatic thiols to sulfonyl chlorides at low temperatures. This process, which avoids chlorine gas, has been crucial in synthesizing sulfonamides and sulfonyl fluorides from heteroaryl thiols, suggesting its utility in creating compounds for parallel chemistry efforts (Wright & Hallstrom, 2006).
Development of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives
It has facilitated the synthesis of novel derivatives by reacting with different sulfonyl and acyl chloride compounds. This process underlines its importance in generating new chemical entities with potential applications in various research domains (Shen et al., 2014).
Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride
The chemical has been instrumental in synthesizing and characterizing novel ionic liquids, which are then used as catalysts in organic syntheses. Such applications demonstrate the broader utility of 6-Chloropyridine-2-sulfonyl chloride in facilitating green chemistry and sustainable processes (Moosavi‐Zare et al., 2013).
Meta Sulfonation of 2-Phenylpyridines
It has been a key reagent in the selective catalytic meta sulfonation of 2-phenylpyridines, showcasing its role in achieving regioselectivity in reactions that involve chelation-assisted cyclometalation. This aspect is crucial for developing compounds with specific functional properties (Saidi et al., 2011).
Safety And Hazards
properties
IUPAC Name |
6-chloropyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXRIBIZULCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-2-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)

![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)




![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)


![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)

![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
